molecular formula C3H4N2OS2 B1586560 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole CAS No. 56409-41-7

3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole

Cat. No.: B1586560
CAS No.: 56409-41-7
M. Wt: 148.21 g/mol
InChI Key: UOGIBRBPAGZREF-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C3H4N2OS2 and a molecular weight of 148.21 g/mol . This compound is characterized by a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and one oxygen atom. The presence of a hydroxyl group at the third position and a methylmercapto group at the fifth position makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole can be achieved through various methods. One common method involves the reaction of potassium cyanocarbonimidodithioate with dimethyl sulfate in water at room temperature for two hours. This is followed by the addition of hydrogen chloride and dihydrogen peroxide in water, maintaining a pH of 2-3 for half an hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The hydroxyl and methylmercapto groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1,2,4-thiadiazole: Lacks the methylmercapto group at the fifth position.

    5-Methylmercapto-1,2,4-thiadiazole: Lacks the hydroxyl group at the third position.

    3-Methyl-5-mercapto-1,2,4-thiadiazole: Contains a methyl group instead of a hydroxyl group at the third position.

Uniqueness

3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole is unique due to the presence of both hydroxyl and methylmercapto groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methylsulfanyl-1,2,4-thiadiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS2/c1-7-3-4-2(6)5-8-3/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGIBRBPAGZREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)NS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374741
Record name 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56409-41-7
Record name 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56409-41-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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